- One-Step Synthesis of 3,4-Disubstituted 2-Oxazolidinones by Base-Catalyzed CO2 Fixation and Aza-Michael Addition, Chemistry - A European Journal, 2019, 25(44), 10284-10289

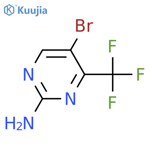

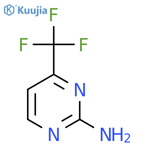

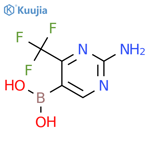

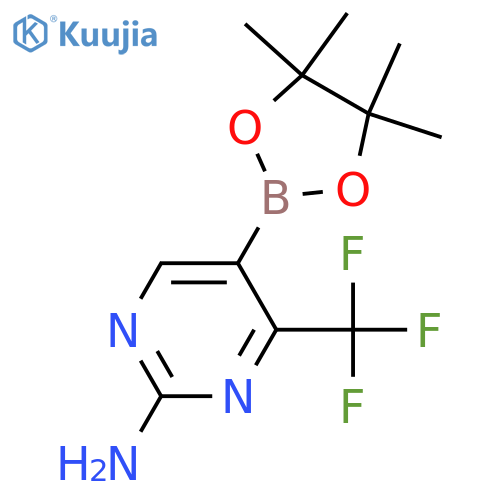

Cas no 944401-58-5 (5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine)

944401-58-5 structure

Nome del prodotto:5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine

Numero CAS:944401-58-5

MF:C11H15BF3N3O2

MW:289.06191277504

MDL:MFCD09952051

CID:841532

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine Proprietà chimiche e fisiche

Nomi e identificatori

-

- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine

- 2-AMINO-4-TRIFLUOROMETHYLPYRIMIDINE-5-BORONIC ACID PINACOL ESTER

- 2-AMINO-4-TRIFLUOROPYRIMIDINE-5-BORONIC ACID PINACOL ESTER

- [5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]amine

- 2-Amino-4-(trifluoromethyl)pyrimidine-5-boronic acid pinacol ester

- 5-(4,4,5,5-tetramethyl(1,3,2-dioxaborolan-2-yl))-4-(trifluoromethyl)pyrimidine-2-ylamine

- FEVSQCNVVXXUBK-UHFFFAOYSA-N

- C11H15BF3N3O2

- BCP14924

- EBD842651

- QC

- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)-2-pyrimidinamine (ACI)

-

- MDL: MFCD09952051

- Inchi: 1S/C11H15BF3N3O2/c1-9(2)10(3,4)20-12(19-9)6-5-17-8(16)18-7(6)11(13,14)15/h5H,1-4H3,(H2,16,17,18)

- Chiave InChI: FEVSQCNVVXXUBK-UHFFFAOYSA-N

- Sorrisi: FC(C1C(B2OC(C)(C)C(C)(C)O2)=CN=C(N)N=1)(F)F

Proprietà calcolate

- Massa esatta: 289.12100

- Massa monoisotopica: 289.1209414 g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 8

- Conta atomi pesanti: 20

- Conta legami ruotabili: 1

- Complessità: 362

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 70.3

- Peso molecolare: 289.06

Proprietà sperimentali

- Densità: 1.28±0.1 g/cm3 (20 ºC 760 Torr),

- PSA: 70.26000

- LogP: 1.95800

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine Informazioni sulla sicurezza

- Parola segnale:Warning

- Dichiarazione di pericolo: H302-H315-H319-H335

- Dichiarazione di avvertimento: P261-P305+P351+P338

- Condizioni di conservazione:Inert atmosphere,2-8°C

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine Dati doganali

- CODICE SA:2934999090

- Dati doganali:

Codice doganale cinese:

2934999090Panoramica:

293499990. Altri composti eterociclici. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per

Riassunto:

293499990. altri composti eterociclici. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD222211-100mg |

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine |

944401-58-5 | 98% | 100mg |

¥64.0 | 2024-04-17 | |

| eNovation Chemicals LLC | D481054-5g |

5-(4,4,5,5-TetraMethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoroMethyl)pyriMidin-2-aMine |

944401-58-5 | 95% | 5g |

$2280 | 2024-05-24 | |

| eNovation Chemicals LLC | D481054-1g |

5-(4,4,5,5-TetraMethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoroMethyl)pyriMidin-2-aMine |

944401-58-5 | 95% | 1g |

$790 | 2024-05-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1111781-250mg |

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine |

944401-58-5 | 97% | 250mg |

¥205.00 | 2024-04-24 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T18880-100mg |

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine |

944401-58-5 | 98% | 100mg |

¥61.0 | 2023-09-06 | |

| Chemenu | CM129457-1g |

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine |

944401-58-5 | 98% | 1g |

$165 | 2021-08-05 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FA381-200mg |

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine |

944401-58-5 | 98% | 200mg |

404.0CNY | 2021-08-04 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FA381-50mg |

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine |

944401-58-5 | 98% | 50mg |

128.0CNY | 2021-08-04 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T847572-25mg |

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine |

944401-58-5 | 98% | 25mg |

¥95.40 | 2022-08-31 | |

| Ambeed | A347155-1g |

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine |

944401-58-5 | 98% | 1g |

$77.0 | 2024-08-02 |

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 4 h, 115 °C; 115 °C → 50 °C

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 2 h, 120 °C

Riferimento

- Mechanistic target of rapamycin signaling pathway inhibitors, therapeutic applications, and preparation, World Intellectual Property Organization, , ,

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 4 h, 115 °C; 115 °C → 50 °C

1.2 Reagents: Ethyl acetate

1.2 Reagents: Ethyl acetate

Riferimento

- 2-Oxooxazolidinylpyrimidine derivatives as PI3K inhibitors and their preparation, World Intellectual Property Organization, , ,

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Potassium acetate Solvents: 1,4-Dioxane ; 15 min, rt

1.2 Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium ; 6 h, 115 °C; 115 °C → rt

1.2 Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium ; 6 h, 115 °C; 115 °C → rt

Riferimento

- Pyrimidine derivatives used as PI-3 kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,

Metodo di produzione 5

Condizioni di reazione

Riferimento

- Pi 3-kinase inhibitors and methods of their use, United States, , ,

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 6 h, 115 °C

Riferimento

- Identification of NVP-BKM120 as a Potent, Selective, Orally Bioavailable Class I PI3 Kinase Inhibitor for Treating Cancer, ACS Medicinal Chemistry Letters, 2011, 2(10), 774-779

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 6 h, 115 °C

Riferimento

- Preparation of dimorpholinopyrimidines for inhibiting hamartoma tumor cells, World Intellectual Property Organization, , ,

Metodo di produzione 8

Condizioni di reazione

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 4 h, 115 °C

Riferimento

- Preparation of oxazolidin-2-one compounds and uses thereof as PI3K inhibitors, World Intellectual Property Organization, , ,

Metodo di produzione 9

Condizioni di reazione

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; overnight, 115 °C; 115 °C → rt

1.2 Reagents: Water Solvents: Ethyl acetate

1.2 Reagents: Water Solvents: Ethyl acetate

Riferimento

- Preparation of 2-Morpholino-4,6-disubstituted pyrimidine analogues and their application as anticancer agents, World Intellectual Property Organization, , ,

Metodo di produzione 10

Condizioni di reazione

Riferimento

- Method of inhibiting hamartoma tumor cells, United States, , ,

Metodo di produzione 11

Condizioni di reazione

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 6 h, 115 °C; 115 °C → rt

Riferimento

- Preparation of imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines as PI-3 kinase inhibitors, World Intellectual Property Organization, , ,

Metodo di produzione 12

Condizioni di reazione

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 6 h, 115 °C; 115 °C → rt

Riferimento

- Pyridine derivatives as PI3K inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine Raw materials

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine Preparation Products

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine Letteratura correlata

-

Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458

-

Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930

-

H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983

-

Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148

-

Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980

Categorie correlate

- Solventi e chimici organici Composti organici Alcol/Etere

- Solventi e chimici organici Composti organici Composti eterociclici organici diazini Ammi nopirimidinici e derivati

- Solventi e chimici organici Composti organici Composti eterociclici organici diazini Pirimidine e derivati delle pirimidine Ammi nopirimidinici e derivati

944401-58-5 (5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine) Prodotti correlati

- 2639625-71-9(5-aminobicyclo3.2.1octane-1-carboxylic acid hydrochloride)

- 2171438-28-9(2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclopentane-1-carboxylic acid)

- 1955531-37-9(oxolane-3,4-diamine dihydrochloride)

- 2227848-18-0(tert-butyl N-{2-(2S)-2-aminopropyl-4-methoxyphenyl}carbamate)

- 20052-07-7(4-Methoxy-3-methyl-benzofuran-2-carboxylic acid methyl ester)

- 901266-89-5(8-ethoxy-3-(4-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo4,3-cquinoline)

- 2622-63-1(1H-Benzimidazole,1-methyl-2-phenyl-)

- 1339081-24-1(2,2-dimethyl-N-(1,2-oxazol-4-yl)propanamide)

- 1804368-80-6(2-(Difluoromethyl)-5-hydroxy-4-(trifluoromethoxy)pyridine-3-acetonitrile)

- 1806174-30-0(Methyl 2-methoxy-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-4-acetate)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:944401-58-5)5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine

Purezza:99%/99%

Quantità:250mg/1g

Prezzo ($):155.0/342.0